Ritonavir

CYP3A4 inhibition Drug-drug interaction Pharmacoenhancement

Ritonavir is the sole HIV protease inhibitor clinically employed as a subtherapeutic CYP3A4 booster—irreplaceable in fixed-dose combination research and DDI calibration. This BCS Class IV compound exhibits notorious conformational polymorphism (Form I→II conversion), making phase-verified purity and solid-state characterization mandatory. Procure only ≥98% HPLC-validated material with rigorous polymorph control to ensure reproducible ASD development, PBPK modeling, and bioequivalence studies. Verified non-DEA-regulated, ambient-shippable substance.

Molecular Formula C37H48N6O5S2
Molecular Weight 720.9 g/mol
CAS No. 155213-67-5
Cat. No. B001064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir
CAS155213-67-5
Synonyms155213-67-5;  Norvir;  ABT-538;  A-84538;  Abbott 84538
Molecular FormulaC37H48N6O5S2
Molecular Weight720.9 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
InChIInChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
InChIKeyNCDNCNXCDXHOMX-XGKFQTDJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble
Freely soluble in methanol and ethanol;  soluble in isopropanol.
In water, 1.1X10-4 mg/L @ 25 °C /Estimated/
1.26e-03 g/L

Ritonavir (CAS 155213-67-5): Procurement-Grade HIV Protease Inhibitor and Pharmacokinetic Enhancer Technical Primer


Ritonavir is a peptidomimetic HIV-1 and HIV-2 protease inhibitor [1] that functions dually as a direct antiviral agent and, at subtherapeutic doses, as a potent pharmacokinetic enhancer (booster) of co-administered protease inhibitors via mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4) [2]. Its low aqueous solubility and high lipophilicity classify it as a Biopharmaceutics Classification System (BCS) Class IV compound, presenting significant formulation challenges [3].

Why Ritonavir (CAS 155213-67-5) Cannot Be Replaced by Other HIV Protease Inhibitors in Procurement Specifications


Generic substitution of ritonavir with other HIV protease inhibitors (PIs) is not scientifically valid due to its unique, dual-role mechanism and profound formulation sensitivity. Unlike other PIs that act solely as antiviral agents, ritonavir is the only approved compound within its class that is specifically utilized at subtherapeutic doses to irreversibly inhibit CYP3A4, thereby 'boosting' the systemic exposure of partner PIs such as lopinavir, darunavir, and atazanavir [1]. Furthermore, its intrinsic physical instability, characterized by a notorious conformational polymorphism that can spontaneously convert a more soluble form (Form I) to a poorly bioavailable form (Form II), makes its procurement as a pure, phase-verified substance a critical differentiator from other, more stable, small-molecule PIs [2].

Quantitative Differentiation of Ritonavir (CAS 155213-67-5) from Comparators: A Technical Evidence Guide


CYP3A4 Inhibition Potency of Ritonavir vs. Other HIV Protease Inhibitors

Ritonavir demonstrates orders-of-magnitude greater potency as a CYP3A4 inhibitor compared to other first-generation HIV protease inhibitors. This is the primary molecular basis for its unique use as a pharmacokinetic booster [1]. In head-to-head comparisons using human liver microsomes with testosterone as a probe substrate, ritonavir's mean inhibition constant (Ki) was 0.019 µM, which is 9-fold more potent than indinavir (Ki = 0.17 µM) and 157-fold more potent than saquinavir (Ki = 2.99 µM) [2].

CYP3A4 inhibition Drug-drug interaction Pharmacoenhancement

Differential Boosting Efficacy of Ritonavir with Lopinavir, Atazanavir, and Darunavir

Ritonavir's boosting effect is not uniform; its exposure and clearance vary significantly depending on the co-administered protease inhibitor, impacting therapeutic outcomes. A population pharmacokinetic study in children with HIV showed that relative to a darunavir/ritonavir regimen, co-administration with atazanavir resulted in a 137% higher bioavailability and 20% faster clearance of ritonavir, while co-administration with lopinavir led to a 23.4% lower bioavailability [1].

Pharmacokinetics Bioavailability Protease inhibitor boosting

Impact of Polymorphic Form on Ritonavir Solubility and Bioavailability

Ritonavir's conformational polymorphism critically impacts its dissolution and bioavailability, making it a high-risk compound for generic substitution without rigorous solid-state characterization. The stable Form II polymorph is substantially less soluble than the metastable Form I. Lyotropic liquid crystalline (LLC) forms and amorphous phases of ritonavir exhibit solubilities approximately 20 times higher than that of the crystalline Form II polymorph [1].

Polymorphism Solid-state chemistry Bioavailability

Bioavailability Enhancement of Ritonavir via Amorphous Solid Dispersion vs. Crystalline Form

The oral bioavailability of ritonavir is profoundly limited by its dissolution rate. Formulating ritonavir as an amorphous solid dispersion (ASD) dramatically improves its pharmacokinetic profile compared to its crystalline form. In an in vivo study in beagle dogs, a 10% ritonavir-loaded ASD with PEG 8000 resulted in a 22-fold increase in the area under the plasma concentration-time curve (AUC) and a 13.7-fold increase in maximum plasma concentration (Cmax) relative to the crystalline drug [1].

Amorphous solid dispersion Bioavailability Formulation

Comparison of Ritonavir and Cobicistat as Pharmacoenhancers

Ritonavir and its analog cobicistat are both potent CYP3A4 inhibitors used as pharmacoenhancers. While cobicistat was developed to address some of ritonavir's off-target effects, comparative in vitro studies show they are similarly potent inhibitors of CYP3A4. In a direct comparison using recombinant CYP3A4, ritonavir exhibited an IC50 of 0.22 µM, whereas cobicistat showed an IC50 of 0.24 µM [1].

CYP3A4 inhibition Pharmacoenhancer Drug-drug interaction

Targeted Application Scenarios for Ritonavir (CAS 155213-67-5) Based on Quantitative Evidence


Development of Novel Amorphous Solid Dispersion (ASD) Formulations for BCS Class IV Compounds

Ritonavir serves as an exemplary model compound for developing and testing amorphous solid dispersion (ASD) technologies. Its intrinsic low solubility and high lipophilicity (BCS Class IV) [1], combined with the well-documented 22-fold increase in oral bioavailability achievable through ASD formulations [2], make it a gold-standard benchmark for evaluating new polymers, hot-melt extrusion processes, and spray-drying techniques aimed at enhancing oral absorption of poorly soluble drugs.

Reference Standard in CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies

Given its uniquely potent and well-characterized mechanism-based inhibition of CYP3A4 (Ki = 0.019 µM) [3], ritonavir is the industry-standard positive control and reference inhibitor in in vitro and in vivo drug-drug interaction (DDI) studies. It is essential for calibrating assays to assess the metabolic liability of new chemical entities, evaluating the impact of CYP3A4 inhibition on co-administered drugs, and developing physiologically-based pharmacokinetic (PBPK) models.

Solid-State Characterization and Polymorph Risk Assessment Programs

Ritonavir's well-known conformational polymorphism, with a ~20-fold difference in solubility between its amorphous/LLC forms and its stable Form II [4], makes it an indispensable test compound for establishing and validating solid-state characterization workflows. It is used to benchmark the sensitivity of analytical techniques (e.g., XRPD, DSC, Raman spectroscopy) in detecting and quantifying trace levels of undesirable polymorphs, a critical quality attribute for ensuring batch-to-batch consistency and preventing bioavailability failures.

Pediatric and Global Health Pharmacokinetic Boosting Research

The quantitative evidence on ritonavir's PI-dependent boosting efficacy, such as the 137% higher bioavailability when combined with atazanavir versus darunavir in pediatric populations [5], establishes it as a critical component in global health research. It is used for population pharmacokinetic modeling in resource-limited settings, for optimizing fixed-dose combination antiretroviral therapies, and for investigating age- and comorbidity-related variations in drug metabolism.

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